6-(4-Bromobenzyl)pyrimidin-4-ol

Overview

Description

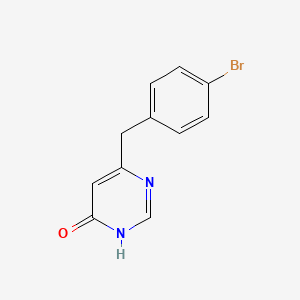

6-(4-Bromobenzyl)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromobenzyl group attached to the pyrimidine ring, specifically at the 6-position, and a hydroxyl group at the 4-position. Pyrimidines are known for their wide range of pharmacological effects and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromobenzyl)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromobenzyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group.

Reduction: The bromobenzyl group can be reduced to a benzyl group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 6-(4-Bromobenzyl)pyrimidin-4-one.

Reduction: Formation of 6-(4-Benzyl)pyrimidin-4-ol.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(4-Bromobenzyl)pyrimidin-4-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Bromobenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or receptors involved in biological processes. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

4-(4-Benzyloxy)phenylpyrimidine: Exhibits strong inhibitory activity against prostaglandin E₂ production.

4,6-Dichloropyrimidine: Known for its significant inhibitory activity against certain enzymes.

Uniqueness

6-(4-Bromobenzyl)pyrimidin-4-ol is unique due to the presence of the bromobenzyl group, which can influence its chemical reactivity and biological activity. The hydroxyl group at the 4-position also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Biological Activity

6-(4-Bromobenzyl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromobenzyl group at the 6-position and a hydroxyl group at the 4-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 283.10 g/mol. The unique structural characteristics of this compound influence its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities often involve modulation of enzyme activity or receptor binding, which can disrupt cellular processes related to growth and proliferation.

Antimicrobial Activity

Studies have shown that this compound demonstrates promising antimicrobial effects against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 12 µM |

| A549 (Lung Cancer) | 18 µM |

The compound's mechanism of action is believed to involve inhibition of kinases associated with cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis.

Case Studies

- Antitrypanosomal Activity : A study explored the antitrypanosomal properties of derivatives related to pyrimidines, including compounds similar to this compound. The results indicated that certain derivatives exhibited low micromolar activity against Trypanosoma brucei, highlighting the potential for this scaffold in treating parasitic infections .

- Topoisomerase Inhibition : Another investigation focused on compounds containing the bromobenzyl moiety, which demonstrated significant activity against topoisomerases I and II. This class of enzymes is crucial for DNA replication and repair, making them valuable targets in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation.

- Receptor Binding : It has been suggested that the compound binds to specific receptors involved in cell signaling, which may alter cellular responses leading to decreased proliferation in cancer cells.

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAKTWQKNRFCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.